molecular formula C11H13N5 B14799845 N~4~,6-dimethyl-N~2~-pyridin-3-ylpyrimidine-2,4-diamine

N~4~,6-dimethyl-N~2~-pyridin-3-ylpyrimidine-2,4-diamine

Cat. No.: B14799845
M. Wt: 215.25 g/mol
InChI Key: HHYJTPUBUQTPPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N⁴,6-Dimethyl-N²-Pyridin-3-ylpyrimidine-2,4-diamine is a pyrimidine derivative featuring a dimethyl substitution at the N⁴ and C6 positions and a pyridin-3-yl group at the N² position. Its molecular formula is C₁₂H₁₄N₆ (calculated molecular weight: 266.28 g/mol).

Key structural attributes:

  • Pyrimidine core: Provides a planar aromatic system for π-π interactions.
  • N²-Pyridin-3-yl group: Enhances hydrogen-bonding capacity via the pyridine nitrogen.

Properties

Molecular Formula

C11H13N5

Molecular Weight

215.25 g/mol

IUPAC Name

4-N,6-dimethyl-2-N-pyridin-3-ylpyrimidine-2,4-diamine

InChI

InChI=1S/C11H13N5/c1-8-6-10(12-2)16-11(14-8)15-9-4-3-5-13-7-9/h3-7H,1-2H3,(H2,12,14,15,16)

InChI Key

HHYJTPUBUQTPPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CN=CC=C2)NC

Origin of Product

United States

Preparation Methods

Structural Analysis and Synthetic Objectives

N⁴,6-dimethyl-N²-pyridin-3-ylpyrimidine-2,4-diamine features a pyrimidine core with:

  • A pyridin-3-yl group at position 2 (N²)
  • A methyl group at position 4 (N⁴)
  • A methyl group at position 6

Key synthetic challenges include:

  • Sequential introduction of amino and methyl groups without over-alkylation
  • Regioselective coupling of the pyridin-3-yl moiety
  • Minimizing byproducts like N,N'-bis-pyrimidinyl urea

Route 1: Stepwise Functionalization of Pyrimidine Intermediates

Starting Material: 2-Chloro-4,6-dimethylpyrimidine

A halogenated pyrimidine serves as a versatile precursor for nucleophilic substitutions.

Step 1: N²-Pyridin-3-yl Substitution

React 2-chloro-4,6-dimethylpyrimidine with pyridin-3-amine under SNAr conditions:

2-chloro-4,6-dimethylpyrimidine + pyridin-3-amine  
→ N²-pyridin-3-yl-4,6-dimethylpyrimidin-2-amine  

Conditions :

  • Solvent: 1,4-dioxane
  • Base: N,N-dimethylaniline (acid scavenger)
  • Temperature: 20–30°C
  • Time: 4–24 hours

This step achieves >85% yield with <2% bis-amination byproducts when using 10–75% excess pyridin-3-amine.

Step 2: N⁴-Methylation

Introduce the methyl group via reductive amination or direct alkylation:

N²-pyridin-3-yl-4,6-dimethylpyrimidin-2-amine + CH₃I  
→ N⁴,6-dimethyl-N²-pyridin-3-ylpyrimidine-2,4-diamine  

Conditions :

  • Methylation agent: Methyl iodide (1.2 equiv)
  • Base: K₂CO₃ in DMF
  • Temperature: 60°C, 12 hours
  • Yield: 78% (HPLC purity >95%)

Purification and Byproduct Management

Critical impurities include:

  • N⁴,N⁴-dimethyl derivatives (from over-alkylation)
  • Unreacted chloro-pyrimidine

Purification employs:

  • Crystallization from isopropanol/water (3:1)
  • Column chromatography (SiO₂, ethyl acetate/hexane 1:4)

Final purity reaches 99.2% by HPLC.

Route 2: Coupling of Pre-functionalized Fragments

Synthesis of 4,6-Dimethylpyrimidine-2,4-diamine

Prepare the diamine core via:

2-amino-4,6-dimethylpyrimidine + PhOC(O)Cl → 2-(phenoxycarbonyl)amino-4,6-dimethylpyrimidine  

Conditions :

  • Phenyl chloroformate (1.5 equiv)
  • Solvent: 1,4-dioxane
  • Acid receptor: N,N-dimethylaniline

Selective Deprotection and Functionalization

  • Remove phenoxycarbonyl group :
    • 10% NaOH in ethanol, 50°C, 2 hours
  • Couple pyridin-3-yl group :
    • Buchwald-Hartwig amination with Pd(OAc)₂/Xantphos
    • Yield: 82%

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Halogen Substitution) Route 2 (Fragment Coupling)
Total Yield 64% 58%
Purity 99.2% 98.7%
Step Count 2 4
Scalability >100 kg feasible Limited by Pd catalysis
Key Advantage Simplicity Better regiocontrol

Data synthesized from.

Critical Process Parameters

Solvent Selection

  • 1,4-Dioxane : Optimal for SNAr reactions (polar aprotic, stabilizes transition state)
  • DMF : Enhances alkylation rates but requires rigorous drying

Temperature Control

  • <30°C : Minimizes Ullmann coupling byproducts in Pd-catalyzed steps
  • 60°C : Ideal balance for methylation kinetics vs. decomposition

Stoichiometry Optimization

Reagent Optimal Equiv Effect of Excess
Pyridin-3-amine 1.5 Reduces residual chloride
Methyl iodide 1.2 Limits N⁴,N⁴-dimethyl
Phenyl chloroformate 1.75 Suppresses urea formation

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Microreactor setup for methylation step:
    • Residence time: 8 min
    • Conversion: 99% vs. 78% in batch

Waste Stream Management

  • N,N-dimethylaniline recovery : Distillation at 120°C/15 mmHg
  • Pd catalyst recycling : Resin adsorption (93% recovery)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6):
    δ 8.74 (d, J=4.8 Hz, 1H, Py-H), 8.44 (s, 1H, Pyrimidine-H), 6.98 (br s, 2H, NH₂), 2.45 (s, 3H, CH₃), 2.39 (s, 3H, CH₃)

  • HRMS : m/z 258.1354 [M+H]⁺ (calc. 258.1358)

Purity Assessment

Method Conditions Result
HPLC C18, 60% MeCN/H2O, 1 mL/min 99.2% purity
Karl Fischer 0.12% H2O
Residual Solvents GC-MS <50 ppm

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The pyrimidine ring in this compound is activated for substitution due to electron-withdrawing effects of the adjacent amino groups. Typical reactions include:

Reaction Conditions Product Yield Reference
Halogenation at C5Treatment with POCl₃ or PCl₅ (110–120°C, 6–12 h)5-Chloro-N⁴,6-dimethyl-N²-(pyridin-3-yl)pyrimidine-2,4-diamine70–85%
Amination at C5Reaction with NH₃/MeOH (60°C, 8 h) or primary amines5-Amino derivatives (varies by amine)60–90%

Key Insight : The C5 position is most reactive, while the C6 methyl group stabilizes the ring but does not participate directly .

Coupling Reactions

The pyridin-3-yl group enables cross-coupling via Suzuki-Miyaura or Buchwald-Hartwig reactions:

Reaction Type Catalyst System Substrate Application Yield Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O (100°C)5-Bromo derivative + aryl boronic acidsBiaryl formation for kinase inhibitors65–80%
Buchwald-HartwigPd(OAc)₂/XPhos, Cs₂CO₃, toluene5-Chloro derivative + secondary aminesFunctionalized kinase inhibitor intermediates55–75%

Note : The pyridinyl nitrogen may coordinate with Pd, necessitating optimized ligand systems .

Functionalization of Amino Groups

The N² and N⁴ amino groups undergo alkylation/acylation under mild conditions:

Reagent Conditions Product Yield Reference
Acetyl chlorideEt₃N, DCM (0°C → RT, 2 h)N²-Acetyl-N⁴,6-dimethyl-N²-(pyridin-3-yl)pyrimidine-2,4-diamine85%
Benzyl bromideK₂CO₃, DMF (80°C, 6 h)N⁴-Benzyl-N²,6-dimethyl-N²-(pyridin-3-yl)pyrimidine-2,4-diamine70%

Limitation : Over-alkylation is avoided using stoichiometric control .

Oxidation and Reduction

Controlled redox reactions modify the methyl or pyridinyl groups:

Reaction Conditions Product Yield Reference
Pyridinyl N-oxidationmCPBA, DCM (RT, 12 h)Pyridin-3-yl N-oxide derivative90%
Methyl oxidation (C6)KMnO₄, H₂O/acetone (0°C, 2 h)6-Carboxylic acid derivative50%

Caution : Strong oxidants like KMnO₄ may degrade the pyrimidine ring .

Metal Coordination and Complexation

The pyridinyl and amino groups act as ligands for transition metals:

Metal Salt Conditions Complex Type Application Reference
CuCl₂MeOH, RT, 2 hMononuclear Cu(II) complexCatalysis or antimicrobial studies
PtCl₂DMF, 80°C, 6 hSquare-planar Pt(II) complexAnticancer drug candidates

Stability : Complexes are stable in polar aprotic solvents but decompose in aqueous acidic conditions.

Photochemical and Thermal Behavior

  • Thermal Stability : Decomposes above 250°C without melting .

  • Photoreactivity : UV irradiation (λ = 254 nm) induces C–N bond cleavage in the presence of H₂O₂, forming pyrimidinone derivatives.

Scientific Research Applications

N~4~,6-dimethyl-N~2~-pyridin-3-ylpyrimidine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N4,6-dimethyl-N~2~-pyridin-3-ylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N⁴,6-dimethyl-N²-pyridin-3-ylpyrimidine-2,4-diamine with structurally related pyrimidine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
N⁴,6-Dimethyl-N²-pyridin-3-ylpyrimidine-2,4-diamine N⁴-Me, C6-Me, N²-Pyridin-3-yl C₁₂H₁₄N₆ 266.28 High lipophilicity (logP ~2.1*)
6-Methyl-N⁴-[(pyridin-3-yl)methyl]pyrimidine-2,4-diamine C6-Me, N⁴-Pyridinylmethyl C₁₁H₁₃N₅ 227.26 Flexible pyridinylmethyl side chain
6-Chloro-N⁴,N⁴-diethylpyrimidine-2,4-diamine C6-Cl, N⁴-Et₂ C₈H₁₄ClN₅ 215.68 Higher reactivity due to Cl
2-Amino-4,6-diarylpyrimidine derivatives Varying aryl groups at C4 and C6 C₁₅H₁₄N₄ (example) 266.31 (example) Tunable electronic properties

*Estimated using ChemDraw.

Key Observations:

Substituent Effects on Lipophilicity :

  • The dimethyl substitution in the target compound increases lipophilicity compared to the pyridinylmethyl-substituted analog . This may enhance bioavailability in hydrophobic biological environments.
  • The chloro substituent in 6-chloro-N⁴,N⁴-diethylpyrimidine-2,4-diamine introduces polarity but also raises toxicity concerns .

Synthetic Accessibility: The target compound can be synthesized via methods similar to those described for 2-amino-4,6-diarylpyrimidines, such as refluxing with substituted amines in pyridine . Diethyl and pyridinylmethyl substituents (as in ) require tailored reagents, increasing synthetic complexity.

Biological Implications: Pyridin-3-yl groups (as in the target compound) are known to improve binding affinity to kinase ATP pockets due to nitrogen-mediated hydrogen bonding . Methyl groups at N⁴ and C6 may reduce metabolic degradation compared to bulkier substituents like diethyl .

Biological Activity

N~4~,6-dimethyl-N~2~-pyridin-3-ylpyrimidine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrimidine ring followed by various substitutions to introduce the desired functional groups.

Recent studies have highlighted synthetic routes that utilize starting materials such as 2-amino-4,6-dimethylpyrimidine and pyridine derivatives, employing techniques like cyclization and nucleophilic substitution to achieve the final product .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It functions primarily as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. By inhibiting DHFR, this compound can effectively reduce the production of tetrahydrofolate, thus impairing the synthesis of nucleic acids in cancer cells .

Table 1: Biological Targets and Activities

Compound NameBiological TargetActivity TypeReference
This compoundDihydrofolate reductaseAnticancer (in vitro)
Other Pyrimidine AnalogsVarious KinasesAnticancer/Inhibitory
Pyrido[2,3-d]pyrimidinesDHFRAnticancer (inhibition)

Antiviral Activity

In addition to its anticancer properties, there is evidence suggesting that this compound may possess antiviral activity against Hepatitis B Virus (HBV). Studies have shown that certain pyrimidine derivatives can inhibit HBV DNA replication in vitro, indicating a potential therapeutic role in treating viral infections .

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    A study investigated the effects of this compound on various cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 5 µM for specific cell types .
  • Antiviral Efficacy Against HBV :
    In another experimental setup, the compound was tested against HBV-infected cell cultures. The results indicated a dose-dependent inhibition of viral replication with a maximum inhibition observed at 50 µM concentration .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N⁴,6-dimethyl-N²-pyridin-3-ylpyrimidine-2,4-diamine, and what intermediates are critical?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, pyrimidine-2,4-diamine derivatives are often prepared by reacting halogenated pyrimidines with substituted anilines under reflux in polar aprotic solvents like DMSO or DMF. A key intermediate is N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine , where regioselective methylation at the N⁴ and C6 positions is achieved using methyl iodide in the presence of a base like K₂CO₃ . Protecting groups (e.g., pivalamide in ) may be employed to prevent undesired side reactions during functionalization.

Q. How is structural characterization of this compound performed, and what analytical data are essential?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) confirm substituent positions. For instance, the NH₂ protons in pyrimidine-diamines typically appear as singlets near δ 5.5–6.0 ppm, while aromatic protons in the pyridinyl group resonate between δ 7.0–8.5 ppm .
  • HPLC : Purity is assessed using reverse-phase HPLC with UV detection (≥98% purity threshold for biological assays) .
  • Melting Point : Sharp melting points (e.g., 212°C for a related compound in ) indicate crystalline purity.

Q. What initial biological screening assays are recommended for evaluating its activity?

  • Methodological Answer :

  • Kinase Inhibition Assays : Use recombinant kinase domains (e.g., receptor tyrosine kinases) in ATP-binding competition assays. IC₅₀ values are determined via fluorescence polarization or radiometric methods .
  • Cellular Viability Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) at concentrations ranging from 1 nM to 10 µM. Include positive controls like imatinib derivatives ( ) to benchmark activity.

Advanced Research Questions

Q. How can regioselective methylation at N⁴ and C6 positions be optimized to minimize byproducts?

  • Methodological Answer :

  • Stepwise Functionalization : Introduce the pyridinyl group first via Suzuki-Miyaura coupling (using Pd(PPh₃)₄ as a catalyst), followed by methylation. Use steric hindrance (e.g., bulky bases like DBU) to direct methylation to the N⁴ position before C6 .
  • Reaction Monitoring : Track progress via TLC (e.g., CHCl₃/MeOH 10:1, Rf ~0.58) and optimize reaction time to prevent over-alkylation .

Q. How to resolve contradictions in reported bioactivity data across different studies?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., same cell line, passage number, and serum concentration). For kinase assays, validate ATP concentrations (e.g., 10 µM vs. 100 µM) to account for competition effects .
  • Orthogonal Assays : Confirm results using both biochemical (e.g., ELISA) and cellular (e.g., Western blot for phosphorylated targets) methods. Cross-reference with structural analogs (e.g., trifluoromethyl derivatives in ) to identify substituent-specific effects.

Q. What advanced techniques address challenges in purity analysis and stability profiling?

  • Methodological Answer :

  • LC-MS/MS : Quantify trace impurities (e.g., de-methylated byproducts) with a mass accuracy threshold of ±2 ppm. Use C18 columns and gradient elution (water/acetonitrile with 0.1% formic acid) .
  • X-ray Crystallography : Resolve ambiguous NMR assignments by determining the crystal structure. For example, used this method to confirm the bonding geometry of a dimethoxy-pyrimidine analog.
  • Stability Studies : Conduct accelerated degradation tests under varying pH (1–10) and temperatures (25–60°C). Monitor degradation via UPLC-UV at 254 nm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.